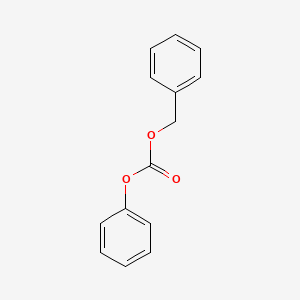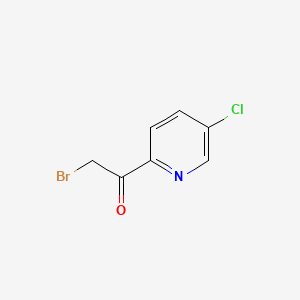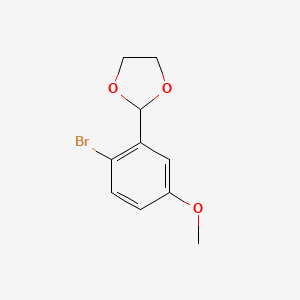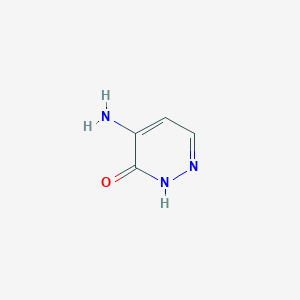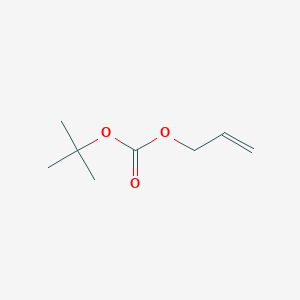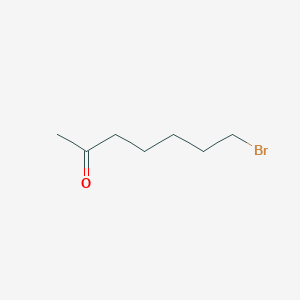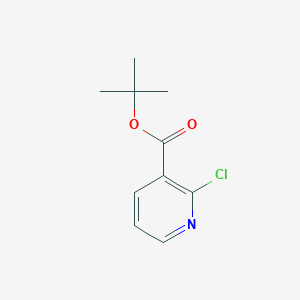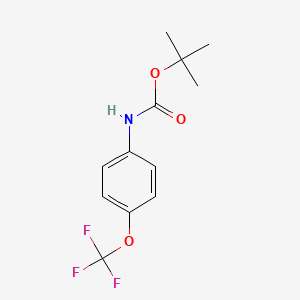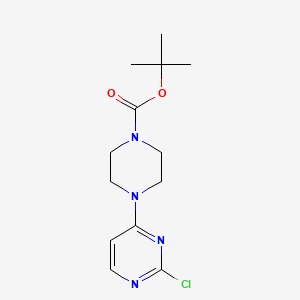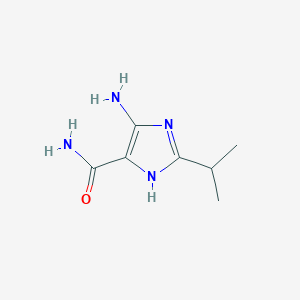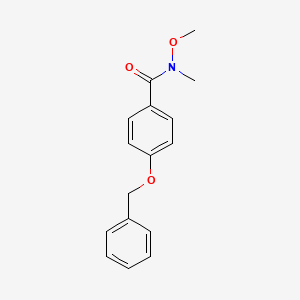
4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Overview
Description
The compound "4-(Benzyloxy)-N-methoxy-N-methylbenzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including their use as prokinetic agents, in cancer treatment, and in the development of imaging agents for diagnostic purposes.
Synthesis Analysis
The synthesis of benzamide derivatives can involve multiple steps, including substitution, nitration, reduction, cyclization, and chlorination, as demonstrated in the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline . The synthesis process can yield various derivatives with different substituents, which can significantly affect their pharmacological properties. For example, the synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives has led to the discovery of compounds with gastrointestinal prokinetic activity .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. Structural modifications, such as the introduction of methoxy groups or the variation of the alkyl chain length, can lead to differences in pharmacological effects. For instance, the introduction of a dimethylaminoethoxy group in the benzyl position has resulted in compounds with balanced gastrointestinal prokinetic and antiemetic activities . Similarly, the presence of a benzyloxy substituent is a common feature in these molecules, which may influence their binding affinity to biological targets .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including oxidative debenzylation, which is a method used to remove protecting groups such as the benzyloxy moiety . This reaction is important for the synthesis of more complex benzamide derivatives and can be compatible with several functional groups. The debenzylation process can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which can hydrolyze benzyl esters in good yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their mesomorphic properties, are influenced by their molecular structure. For example, the study of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates revealed that the nematic phase of these compounds is thermally stable, and the mesophases are significantly promoted by certain ester alkyl groups . These properties are essential for understanding the behavior of benzamide derivatives in different environments and can impact their potential use in various applications.
Scientific Research Applications
1. Benzimidazole Derivatives in Anticancer Research
- Application Summary: Benzimidazole derivatives have been studied as potential anticancer agents. The bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure .
- Methods of Application: The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .
- Results: The SAR analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines showed that the presence of methyl group at 5 (6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity .
2. Chalcones Derivatives in Antimicrobial Research
- Application Summary: Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry. They were synthesized by coupling with aromatic substituted aldehyde .
- Methods of Application: The newly synthesized chalcones were analyzed by their spectral data TLC, IR, UV and melting point .
- Results: These newly synthesized compounds were evaluated for in-vitro antioxidant activity by Diphenyl Picryl Hydrazine (DPPH) model using ascorbic acid as standard and for antimicrobial activity by Cup Plate method on gram positive and gram negative bacterial strain using amoxicillin as standard .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methoxy-N-methyl-4-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYRZXOLSGCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462026 | |
| Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |
CAS RN |
252199-28-3 | |
| Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

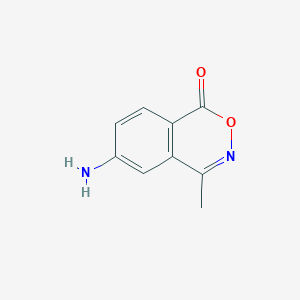
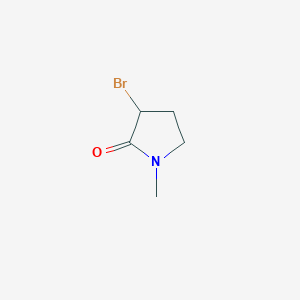
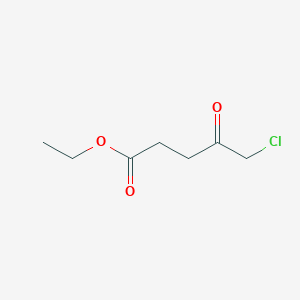
![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)
